Isopropyl 3-aminopropanoate hydrochloride Isopropyl 3-aminopropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 39825-36-0
VCID: VC2792180
InChI: InChI=1S/C6H13NO2.ClH/c1-5(2)9-6(8)3-4-7;/h5H,3-4,7H2,1-2H3;1H
SMILES: CC(C)OC(=O)CCN.Cl
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol

Isopropyl 3-aminopropanoate hydrochloride

CAS No.: 39825-36-0

Cat. No.: VC2792180

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 3-aminopropanoate hydrochloride - 39825-36-0

Specification

CAS No. 39825-36-0
Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
IUPAC Name propan-2-yl 3-aminopropanoate;hydrochloride
Standard InChI InChI=1S/C6H13NO2.ClH/c1-5(2)9-6(8)3-4-7;/h5H,3-4,7H2,1-2H3;1H
Standard InChI Key ZFJJVRUMTOXLAG-UHFFFAOYSA-N
SMILES CC(C)OC(=O)CCN.Cl
Canonical SMILES CC(C)OC(=O)CCN.Cl

Introduction

Physical and Chemical Properties

Isopropyl 3-aminopropanoate hydrochloride demonstrates specific physicochemical properties that influence its handling, storage, and application in chemical processes. The following table summarizes the key physical and chemical properties based on available research data:

PropertyValueSource
CAS Number39825-36-0 / 51871-17-1
Molecular FormulaC₆H₁₄ClNO₂
Molecular Weight167.63 g/mol
IUPAC Namepropan-2-yl 3-aminopropanoate;hydrochloride
Density0.97 g/cm³
Boiling Point177.5°C at 760 mmHg
Flash Point50.3°C
LogP1.78910
Polar Surface Area (PSA)52.32000
Index of Refraction1.433
HS Code2922499990

The compound's moderate LogP value of 1.78910 suggests a balance between hydrophilicity and lipophilicity, which can be advantageous for certain pharmaceutical applications where membrane permeability is a consideration . The relatively low flash point of 50.3°C indicates that safety precautions must be observed during handling and storage to prevent ignition risks .

Structural Features

Isopropyl 3-aminopropanoate hydrochloride possesses a distinctive molecular structure characterized by a linear three-carbon chain bearing a primary amine group at one end and an isopropyl ester group at the other. The compound exists as a hydrochloride salt with the protonated amine forming an ionic bond with the chloride counter-ion.

The standard InChI representation is InChI=1S/C6H13NO2.ClH/c1-5(2)9-6(8)3-4-7;/h5H,3-4,7H2,1-2H3;1H, which uniquely identifies its chemical structure. In simplified molecular-input line-entry system (SMILES) notation, the compound is represented as CC(C)OC(=O)CCN.Cl.

The isopropyl ester group provides steric hindrance that can influence reactivity patterns compared to other esters such as the methyl analog. This structural feature can be advantageous in certain synthetic pathways where selectivity is required .

Synthesis and Production Methods

The synthesis of isopropyl 3-aminopropanoate hydrochloride typically follows a straightforward two-step process that is well-established in organic chemistry:

  • Esterification: β-alanine (3-aminopropanoic acid) undergoes esterification with isopropanol, typically under acidic conditions or with coupling reagents to facilitate the reaction.

  • Salt Formation: The resulting isopropyl 3-aminopropanoate free base is treated with hydrochloric acid to form the hydrochloride salt, which offers improved stability and handling properties.

The reaction can be represented as:

H₂N-CH₂-CH₂-COOH + (CH₃)₂CHOH → H₂N-CH₂-CH₂-COO-CH(CH₃)₂ + H₂O
H₂N-CH₂-CH₂-COO-CH(CH₃)₂ + HCl → [H₃N⁺-CH₂-CH₂-COO-CH(CH₃)₂]Cl⁻

This synthetic approach ensures high purity and yield under controlled reaction conditions, making it suitable for industrial-scale production. The process can be optimized by adjusting reaction parameters such as temperature, concentration, and catalyst selection to maximize yield and minimize by-product formation.

Applications and Research Uses

Isopropyl 3-aminopropanoate hydrochloride serves as a versatile building block in various chemical applications, with particular importance in pharmaceutical research and organic synthesis:

Pharmaceutical Applications

The compound's amino acid ester structure makes it a valuable precursor for synthesizing bioactive molecules, particularly those targeting amino acid transport pathways or peptide-based drugs. Its primary amine group can engage in various transformations including amide formation, reductive amination, and nucleophilic substitution reactions, enabling the creation of complex pharmaceutical intermediates.

Organic Synthesis Applications

Due to its reactive ester and amine functional groups, isopropyl 3-aminopropanoate hydrochloride serves as an important intermediate in creating more complex organic molecules. The differential reactivity between the amine and ester groups allows for selective transformations in multistep synthesis routes.

Research Applications

In research settings, the compound is utilized for structure-activity relationship studies and the development of novel chemical entities. Its well-defined chemical properties make it suitable for standardized reaction protocols in both academic and industrial research environments.

Regulatory Information

Isopropyl 3-aminopropanoate hydrochloride is categorized under specific customs classifications that govern its international trade and regulatory status:

  • Harmonized System (HS) Code: 2922499990, which corresponds to "other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof"

  • Value Added Tax (VAT): 17.0% (in certain jurisdictions)

  • Tax rebate rate: 9.0% (in certain jurisdictions)

  • Supervision conditions may include requirements for certificates of inspection for goods inward and outward

These regulatory classifications facilitate its trade as a specialty chemical for industrial and research purposes while ensuring appropriate oversight of its movement and use.

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